molecular formula C26H23Cl2N3O4S2 B2402898 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-01-7

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2402898
CAS No.: 324541-01-7
M. Wt: 576.51
InChI Key: HLIQMCBBUBTZQA-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H23Cl2N3O4S2 and its molecular weight is 576.51. The purity is usually 95%.
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Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Structurally related to chlorambucil, a well-known chemotherapeutic agent, this compound exhibits significant biological activity that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C26H23Cl2N3O3S2. Its structure includes:

  • Sulfamoyl group: Enhances solubility and biological interaction.
  • Thiazole ring: Contributes to the compound's reactivity and interaction with biological targets.
  • Biphenyl moiety: Provides additional stability and potential for further chemical modifications.

Antitumor Properties

Preliminary studies indicate that this compound exhibits high antitumor activity . The compound's mechanism of action is believed to involve:

  • DNA alkylation: Similar to other nitrogen mustards, it may form cross-links with DNA, inhibiting replication.
  • Cell cycle arrest: Studies suggest that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Antitumor Activity

Study TypeCell LineIC50 (μM)Mechanism of Action
In vitroHepG21.30Induction of apoptosis
In vivoXenograft modelTGI: 48.89%Tumor growth inhibition

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that this compound may also possess antimicrobial activity . The presence of the thiazole and phenoxy groups could enhance its interaction with microbial targets.

Case Studies

A notable study involved the synthesis of various derivatives of the compound to assess their biological activities. The derivatives were evaluated for their potency against different cancer cell lines, showing promising results in terms of selectivity and efficacy.

Table 2: Case Study Results

Compound DerivativeCell LineIC50 (μM)Observations
FNA (fluorinated derivative)HepG21.30Higher potency than SAHA (17.25 μM)
Chlorinated analogP-388 leukemiaVariesSignificant activity observed

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition: Potential interactions with histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell growth and apoptosis.
  • DNA Interaction: Formation of covalent bonds with DNA bases leading to cross-linking and disruption of replication processes.

Q & A

Q. Basic: How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Key Parameters :
    • Temperature Control : Maintain precise temperature ranges (e.g., 60–80°C for sulfonylation steps) to minimize side reactions like hydrolysis .
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for sulfamoylation and thiazole coupling to enhance reaction efficiency .
    • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water mixtures) to isolate intermediates .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Basic: What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

  • Techniques :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, focusing on sulfamoyl protons (δ 3.5–4.0 ppm) and thiazole carbons (δ 150–160 ppm) .
    • HRMS : Validate molecular weight (C25 _{25}H21 _{21}Cl2 _{2}N3 _{3}O4 _{4}S2 _{2}; calculated 578.04 g/mol) with <2 ppm error .
    • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Approaches :
    • Substituent Variation : Replace the phenoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., naphthyl) to assess impact on target binding .
    • Molecular Modeling : Dock analogs into protein targets (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
    • In Vitro Testing : Compare IC50 _{50} values in enzyme inhibition assays (e.g., tyrosine kinase) to correlate structural changes with activity .

Q. Advanced: What experimental strategies can elucidate the compound’s mechanism of action in anticancer research?

Methodological Answer:

  • Assays :
    • Enzyme Inhibition : Screen against kinase panels (e.g., 100-kinase assay) to identify primary targets .
    • Cellular Pathways : Use Western blotting to detect apoptosis markers (e.g., caspase-3 cleavage) or phospho-ERK/STAT3 modulation .
    • Resistance Studies : Generate drug-resistant cell lines (e.g., via prolonged low-dose exposure) to identify mutation-driven resistance mechanisms .

Q. Basic: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Validation Steps :
    • Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
    • Batch Reproducibility : Synthesize multiple batches under controlled conditions and test in triplicate to assess variability .
    • Control Compounds : Include reference standards (e.g., cisplatin for cytotoxicity) to calibrate assay sensitivity .

Q. Advanced: What methodologies are suitable for evaluating metabolic stability and degradation pathways?

Methodological Answer:

  • Protocols :
    • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation (e.g., sulfamoyl cleavage) or glucuronidation .
    • Forced Degradation : Expose to acidic (pH 2), basic (pH 10), and oxidative (H2 _2O2 _2) conditions, then quantify degradation products using stability-indicating HPLC .
    • Computational Prediction : Use ADMET Predictor™ to estimate metabolic soft spots and half-life .

Q. Advanced: How can in vivo pharmacokinetic (PK) and toxicity studies be designed for preclinical development?

Methodological Answer:

  • Study Design :
    • PK Profiling : Administer IV/oral doses (e.g., 10 mg/kg) in rodent models and measure plasma concentrations via LC-MS to calculate AUC, Cmax _{max}, and t1/2 _{1/2} .
    • Toxicity Screening : Conduct acute toxicity (14-day OECD 423) and histopathology (liver/kidney sections) to identify target organ toxicity .
    • Formulation Optimization : Use PEG-based nanoemulsions to enhance solubility and bioavailability .

Q. Basic: What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Scale-Up Factors :
    • Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
    • Catalyst Loading : Optimize Pd/C or CuI catalyst concentrations (0.5–1.0 mol%) to balance cost and yield .
    • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O4S2/c27-14-16-31(17-15-28)37(33,34)23-12-8-20(9-13-23)25(32)30-26-29-24(18-36-26)19-6-10-22(11-7-19)35-21-4-2-1-3-5-21/h1-13,18H,14-17H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIQMCBBUBTZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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